Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane is a specialized organofluorine compound notable for its unique molecular structure and properties. Its chemical formula is , and it is classified under the category of silanes, which are compounds containing silicon atoms bonded to carbon and hydrogen atoms. This compound is primarily used in various industrial applications, particularly in the field of materials science and chemical synthesis.
The compound has been identified in several chemical databases, including the Chemical Abstracts Service (CAS) with the registry number 29514-94-1. It is recognized for its potential applications in advanced materials and fluorinated compounds due to its fluorine content, which imparts unique chemical properties.
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane falls under the classification of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by their carbon-fluorine bonds, which contribute to their stability and resistance to degradation. The presence of multiple fluorinated groups enhances its hydrophobic and lipophobic characteristics, making it suitable for various applications.
The synthesis of Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane typically involves multi-step reactions starting from readily available fluorinated precursors.
Technical Details:
The molecular structure of Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane features a silicon atom bonded to three methyl groups and a complex fluorinated ether moiety. The arrangement of atoms can be represented in various notations:
InChI=1S/C7H6F8OSi/c1-5(9)6(10)7(11)12-4(8)3(13)14/h4H,1-3H3C[Si](C)(C)C(C(F)(F)C(F)(F)=C(F)F)(F)(F)OThe molecular mass of this compound is approximately 354.38 g/mol. Its structure contributes significantly to its chemical reactivity and stability.
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane undergoes several chemical reactions typical of silanes and fluorinated compounds:
Technical Details:
The mechanism of action for Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane primarily involves its interactions through the silicon atom:
Data:
This behavior is crucial in applications involving surface modification and polymer synthesis.
These properties make it suitable for use in various industrial applications where stability and reactivity are required.
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane finds applications in several fields:
These applications highlight the versatility of this compound in advancing material technologies and chemical processes.
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: